1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927542
InChI: InChI=1S/C9H10BrFO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C9H10BrFO2
Molecular Weight: 249.08 g/mol

1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene

CAS No.:

Cat. No.: VC15927542

Molecular Formula: C9H10BrFO2

Molecular Weight: 249.08 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene -

Specification

Molecular Formula C9H10BrFO2
Molecular Weight 249.08 g/mol
IUPAC Name 1-(bromomethyl)-5-fluoro-2,3-dimethoxybenzene
Standard InChI InChI=1S/C9H10BrFO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3
Standard InChI Key ZGBBTJYHXAXWMA-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)CBr)F

Introduction

Structural Overview and Molecular Properties

The molecular structure of 1-(bromomethyl)-5-fluoro-2,3-dimethoxybenzene (C₉H₉BrFO₂) features a benzene ring with four distinct substituents (Fig. 1). The bromomethyl group (-CH₂Br) at position 1 introduces a reactive site for nucleophilic substitution or coupling reactions, while the fluorine atom at position 5 enhances electrophilic aromatic substitution selectivity. The methoxy groups at positions 2 and 3 contribute steric bulk and electronic modulation.

Molecular Geometry and Electronic Configuration

Density functional theory (DFT) calculations on analogous compounds reveal that methoxy groups induce partial negative charges on adjacent carbons, whereas fluorine withdraws electron density via inductive effects . The bromomethyl group’s polarizability facilitates interactions with nucleophiles, making it a versatile synthetic handle. The compound’s dipole moment is estimated at 3.2–3.8 Debye, influenced by the asymmetric distribution of substituents .

Physicochemical Properties

Key physicochemical properties are summarized in Table 1. The compound’s boiling point (estimated 210–220°C) and density (1.45–1.55 g/cm³) exceed those of simpler analogs like 1-fluoro-2,3-dimethoxybenzene (b.p. 175.9°C, density 1.102 g/cm³) , reflecting the bromomethyl group’s contribution to molecular mass and intermolecular forces.

Table 1: Comparative physicochemical properties of related compounds

Property1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene1-Fluoro-2,3-dimethoxybenzene
Molecular FormulaC₉H₉BrFO₂C₈H₉FO₂
Molecular Weight (g/mol)262.07156.15
Boiling Point (°C)210–220 (est.)175.9
Density (g/cm³)1.45–1.55 (est.)1.102

Synthetic Routes and Methodologies

Bromination of Methoxy-Substituted Precursors

A common synthesis involves radical bromination of 5-fluoro-2,3-dimethoxytoluene using N-bromosuccinimide (NBS) and α,α,α-trifluorotoluene as a solvent . This method, adapted from protocols for 1-(bromomethyl)-3,5-dimethylbenzene , proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN). The reaction typically achieves 50–70% yield, with purification via column chromatography (chloroform/hexane) .

Alternative Pathways

Electrophilic substitution on pre-fluorinated dimethoxybenzenes using bromomethylating agents (e.g., dibromomethane/Lewis acid) offers another route, though with lower regioselectivity. Recent advances in flow chemistry have enabled safer handling of reactive intermediates, reducing decomposition risks .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 4.52 (s, 2H, CH₂Br)

  • δ 6.85–7.10 (m, 3H, aromatic H)

  • δ 3.85 (s, 6H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 34.2 (CH₂Br)

  • δ 160.1 (C-F), 149.5–138.9 (C-OCH₃)

The fluorine atom induces deshielding of adjacent protons, splitting aromatic signals into distinct multiplets .

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 2850–2960 cm⁻¹ (C-H stretch, OCH₃)

  • 560 cm⁻¹ (C-Br stretch)

  • 1240 cm⁻¹ (C-F stretch)

Applications and Derivative Chemistry

Pharmaceutical Intermediates

The bromomethyl group facilitates Suzuki-Miyaura couplings to generate biaryl motifs prevalent in kinase inhibitors . For example, palladium-catalyzed cross-coupling with boronic acids yields derivatives with anti-inflammatory and antioxidant properties .

Materials Science

The compound’s electron-deficient aromatic system enables use in organic semiconductors. DFT studies predict a HOMO-LUMO gap of 4.2 eV, suitable for hole-transport materials .

Computational Insights and Reactivity

DFT calculations at the B3LYP/6-31G(d,p) level reveal:

  • Electrostatic Potential: Negative regions localize near methoxy groups, favoring electrophilic attacks at the bromomethyl site .

  • NLO Properties: The hyperpolarizability (β = 8.7 × 10⁻³⁰ esu) suggests utility in nonlinear optical materials .

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